pp2

Descripción general

Descripción

Se ha utilizado ampliamente en la investigación del cáncer debido a su capacidad para inhibir quinasas como Lck, Fyn y Hck con alta especificidad . PP2 ha mostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos de la biología y la medicina.

Métodos De Preparación

PP2 se sintetiza a través de un proceso químico de múltiples pasos. La ruta sintética típicamente implica la reacción de 4-clorobencilamina con isocianuro de terc-butilo para formar un intermedio, que luego se cicla para producir la estructura central de pirazolopirimidina. El producto final se obtiene a través de procesos de purificación y cristalización . Los métodos de producción industrial para this compound involucran rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

PP2 experimenta varias reacciones químicas, incluidas reacciones de sustitución y adición. Se sabe que reacciona con electrófilos y nucleófilos en condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, así como disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero generalmente involucran modificaciones en la estructura central de pirazolopirimidina.

Aplicaciones Científicas De Investigación

PP2 ( Pyrazolopyrimidine compound) is a chemical substance widely utilized in scientific research for various applications, particularly as an inhibitor of Src-family kinases . However, recent research indicates that this compound is non-selective and inhibits many other kinases with similar affinities .

Scientific Research Applications of this compound

-

Cancer Research this compound has been frequently used in cancer research as a selective inhibitor for Src-family kinases .

- Non-Small Cell Lung Cancer (NSCLC) this compound suppresses cell viability, migration, and invasion and promotes apoptosis in A549 cells (lung adenocarcinoma cells) by modulating the phosphoinositide 3-kinase/protein kinase B/B-cell lymphoma 2/caspase-3 signaling pathway . this compound inhibits the protein phosphorylation and activity of this signaling pathway .

- Metastasis Suppression this compound can activate the E-cadherin-mediated cell adhesion system, which is associated with the suppression of metastasis in cancer cells . this compound enhances cell-cell adhesiveness and induces strong cell-cell contact in cancer cell cultures . Treatment with this compound markedly reduces the rate of liver metastasis in severe combined immunodeficient mice inoculated with cancer cells .

-

Renal Fibrosis Research this compound ameliorates renal fibrosis in diabetic mice by regulating the NF-κB/COX-2 pathway .

- Glomerulosclerosis In db/db mice, this compound decreases the expression of COX-2, phosphorylated p65, and fibrotic proteins, which is accompanied by attenuated renal glomerulosclerosis .

- Tubulointerstitial Fibrosis this compound decreases the expression of PPARγ and UCP2, accompanied by attenuated renal tubulointerstitial fibrosis and EMT in db/db mice .

- Liver Injury Research this compound protects against keratin mutation-associated liver injury .

- Spinal Cord Injury Research Long-term treatment with this compound after spinal cord injury increases locomotor activity . Blockade of SFK activation with this compound increases locomotor activity at 7, 14, 21, and 28 days post-injury .

Effects of this compound on Specific Kinases

This compound strongly inhibits the kinases Lck (IC~50~=4 nM), Fyn (5 nM), and Hck (5 nM) . It shows weaker inhibition of EGFR (480 nM) and practically no inhibition of ZAP-70 (100 μM) and JAK2 (50 μM) .

This compound in Cellular Processes

Mecanismo De Acción

PP2 ejerce sus efectos inhibiendo selectivamente las quinasas de la familia Src, que son quinasas de tirosina no receptoras involucradas en varios procesos celulares. Se une al sitio de unión al ATP de estas quinasas, evitando su activación y la posterior fosforilación de los objetivos aguas abajo . Esta inhibición interrumpe las vías de señalización clave, lo que lleva a una reducción de la proliferación, migración y supervivencia celular. Se ha demostrado que this compound regula negativamente la fosfo-Src-Y416 y la fosfo-EGFR-Y1173, que son críticas para el crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

PP2 a menudo se compara con otros inhibidores de quinasas de la familia Src, como PP1 y PP3. Si bien PP1 y PP3 también inhiben las quinasas de la familia Src, this compound es más selectivo y potente, lo que lo convierte en una opción preferida en la investigación . Otros compuestos similares incluyen:

PP1: Otro inhibidor de la quinasa de la familia Src, pero menos selectivo en comparación con this compound.

PP3: Un compuesto de control negativo con efectos inhibitorios mínimos sobre las quinasas de la familia Src.

Dasatinib: Un inhibidor de múltiples quinasas que se dirige a las quinasas de la familia Src pero también inhibe otras quinasas, lo que lo hace menos específico que this compound.

La alta selectividad y potencia de this compound lo convierten en una herramienta única y valiosa en la investigación científica, particularmente en estudios que involucran vías de señalización de quinasas y biología del cáncer.

Actividad Biológica

PP2 is a selective inhibitor of Src family kinases (SFKs), which are important regulators of various cellular processes, including growth, survival, and migration. Its biological activity has garnered attention in cancer research and neuroprotection. This article summarizes the findings on the biological activity of this compound, focusing on its effects in different cellular contexts, particularly in cancer and spinal cord injury models.

This compound exerts its effects primarily by inhibiting the activity of Src family kinases. This inhibition leads to alterations in several signaling pathways, notably the phosphoinositide 3-kinase (PI3K)/Akt pathway and the E-cadherin/catenin complex, which are crucial for cell survival and adhesion.

Cytotoxicity and Apoptosis Induction

Research has demonstrated that this compound significantly reduces cell viability and induces apoptosis in various cancer cell lines, particularly lung adenocarcinoma A549 cells. Key findings include:

- Cell Viability : An MTT assay revealed that this compound decreased the survival rate of A549 cells in a dose- and time-dependent manner. The concentrations tested ranged from 0 to 320 µM over 24, 36, and 48 hours .

- Colony Formation : Colony formation assays showed a significant reduction in colony numbers with increasing concentrations of this compound. At 320 µM, the number of colonies formed was markedly lower compared to controls .

- Apoptosis : Flow cytometry analysis indicated that higher concentrations of this compound increased the percentage of apoptotic cells, correlating with reduced viability .

Modulation of Signaling Pathways

This compound's mechanism involves modulation of key signaling pathways:

- PI3K/Akt/Bcl-2/Caspase-3 Pathway : Western blot analyses revealed that this compound treatment led to decreased phosphorylation of PI3K and Akt, along with downregulation of Bcl-2 and upregulation of caspase-3, indicating a shift towards apoptosis .

- E-cadherin/catenin Complex : In studies involving various cancer cells, this compound enhanced E-cadherin expression, promoting cell-cell adhesion and potentially reducing metastatic potential .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly following spinal cord injuries:

- Locomotor Recovery : Long-term administration of this compound post-spinal cord injury improved locomotor activity as measured by standardized tests (Basso, Beattie, and Bresnahan test) at multiple time points (7 to 28 days post-injury) .

- Tissue Preservation : Treated animals exhibited increased white matter preservation and serotonin fiber density without altering astrocytic responses or immune cell infiltration .

Case Studies

- Lung Cancer Study :

- Spinal Cord Injury Model :

Data Summary

Propiedades

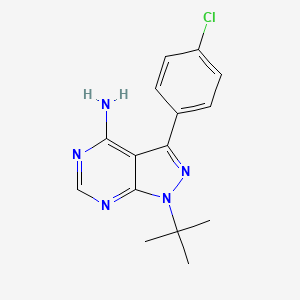

IUPAC Name |

1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBRWFOVCUAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274447 | |

| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172889-27-9 | |

| Record name | Src kinase inhibitor PP2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172889-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PP2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PP 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is PP2 and what is its primary target?

A1: this compound, or 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src family kinases (SFKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with SFKs?

A2: While the exact binding mechanism of this compound to SFKs is not fully elucidated in the provided research, it is known to be a competitive inhibitor for the ATP binding site on these kinases. []

Q3: What are the downstream effects of SFK inhibition by this compound?

A3: this compound's inhibition of SFKs leads to a variety of downstream effects, including:

- Reduced cell proliferation and increased apoptosis: [, , , , , , ]

- Impaired cell migration and invasion: [, , , , , , ]

- Restoration of E-cadherin/catenin cell adhesion system: []

- Modulation of specific ion channels and currents, such as I(to) and I(f): [, , ]

- Suppression of metalloproteinase activation and extracellular matrix remodeling: [, ]

- Influence on signaling pathways like ERK, AKT/NF-κB, and RhoA/TGFβ1: [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C16H18ClN5, and its molecular weight is 315.8 g/mol. []

Q5: Is there any information on the spectroscopic data of this compound in the provided research?

A5: No, the provided research papers do not offer detailed information on the spectroscopic characteristics of this compound.

Q6: How does this compound impact cellular transformation and resistance to anti-cancer therapies?

A6: Research suggests that inhibiting autophagy with ATG5 knockout can lead to malignant cell transformation and resistance to this compound treatment. [, ]

Q7: What is the role of this compound in influencing cardiac pacemaker activity?

A7: Studies have shown that this compound can inhibit and prevent the stimulation of cardiac pacemaker activity by isoproterenol, potentially by influencing the HCN4 channel. [, ]

Q8: What are the limitations of using this compound in research or therapeutic contexts?

A8: While this compound is a valuable tool in research, some limitations include:

- Off-target effects: Although considered selective for SFKs, this compound can inhibit other kinases at higher concentrations, potentially leading to off-target effects. []

- Limited in vivo stability and bioavailability: This may necessitate higher doses or specific delivery strategies for therapeutic applications. []

- Emergence of resistance: Similar to other kinase inhibitors, prolonged exposure to this compound might lead to the development of resistance mechanisms in certain cell types. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.